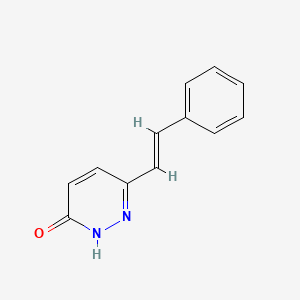

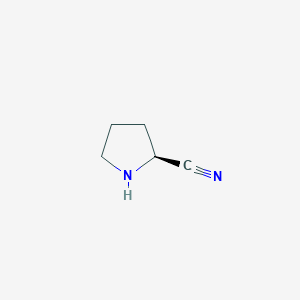

![molecular formula C9H5F3N2O B1310178 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone CAS No. 860651-18-9](/img/structure/B1310178.png)

2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

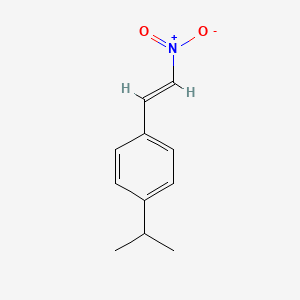

2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone is a unique chemical provided by Sigma-Aldrich to early discovery researchers . It has an empirical formula of C9H5F3N2O and a molecular weight of 214.14 .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolopyridine core with a trifluoroethanone group attached . The SMILES string representation is FC(F)(F)C(=O)c1c[nH]c2ncccc12 .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a density of 1.5±0.1 g/cm^3, a molar refractivity of 47.1±0.3 cm^3, and a molar volume of 143.0±3.0 cm^3 . It has 3 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .Scientific Research Applications

Synthesis Methodologies and Chemical Properties

Synthesis of Phosphorus Compounds

A practical route for the synthesis of phosphorus compounds containing trifluoromethyl groups was developed through a one-pot condensation process. This method offers a straightforward approach to preparing dimethyl 1-(trifluoromethyl)-3H-pyrrolizine-2,3-dicarboxylate, showcasing the versatility of trifluoromethylated compounds in synthetic chemistry (Kalantari, Islami, Hassani, & Saidi, 2006).

Quantum Mechanical Modeling

The structural and vibrational properties of fluoromethylated-pyrrol derivatives were analyzed using the hybrid B3LYP/6-31G* method. This study provided insights into the reactivities, structures, and vibrational properties of these compounds, contributing to a deeper understanding of their chemical behavior (Cataldo, Castillo, & Br, 2014).

Azirine Strategy for Aminopyrroles Synthesis

An innovative approach using azirine ring expansion strategy was utilized for the preparation of trifluoromethyl-substituted aminopyrroles. This method highlights the potential of using trifluoromethyl-containing building blocks in the synthesis of complex heterocyclic compounds (Khlebnikov, Funt, Tomashenko, & Novikov, 2018).

Biological and Catalytic Activities

Antiviral Activity

Research on heterocyclic compounds derived from pyrazolo[3,4-b]pyridines showed potential antiviral activities. These findings underscore the significance of trifluoromethylated compounds in developing new therapeutic agents (Attaby, Elghandour, Ali, & Ibrahem, 2006).

Biocidal Properties of Fluoro-Boron Complexes

The synthesis and biological evaluation of difluoroboron(III) compounds revealed their potential as fungicides and bactericides. This study illustrates the utility of trifluoromethylated compounds in addressing biological threats (Saxena & Singh, 1994).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral, indicating that it is acutely toxic if swallowed . The safety pictogram GHS06 (skull and crossbones) applies to this compound . The precautionary statements P301 + P310 suggest that if swallowed, one should immediately call a poison center or doctor .

Mechanism of Action

Target of Action

The primary targets of 2,2,2-Trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone are Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play a crucial role in various types of tumors, making them an attractive strategy for cancer therapy .

Mode of Action

This compound interacts with FGFRs, inhibiting their activity . Among the series of 1H-pyrrolo[2,3-b]pyridine derivatives, compound 4h exhibited potent FGFR inhibitory activity .

Biochemical Pathways

The inhibition of FGFRs affects the FGFR signaling pathway, which plays an essential role in cell proliferation and survival . The abnormal activation of this pathway is associated with various types of tumors .

Pharmacokinetics

Its molecular weight (21414 Da) and solid form suggest that it may have good bioavailability.

Result of Action

The inhibition of FGFRs by this compound can lead to the suppression of tumor cell proliferation and the induction of apoptosis . For instance, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .

Biochemical Analysis

Biochemical Properties

2,2,2-Trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with fibroblast growth factor receptors (FGFRs), particularly FGFR1, where it forms hydrogen bonds with specific amino acid residues . These interactions can modulate the activity of FGFRs, influencing downstream signaling pathways and cellular responses.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By modulating FGFR activity, this compound can affect cell proliferation, differentiation, and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s trifluoromethyl group enhances its binding affinity to FGFRs, allowing it to form stable hydrogen bonds with key residues in the receptor’s active site . This binding can inhibit or activate the receptor’s kinase activity, leading to changes in downstream signaling and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies indicate that continuous exposure to this compound can lead to sustained modulation of cellular signaling pathways and gene expression, highlighting its potential for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound can effectively modulate FGFR activity without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and disruption of normal cellular functions . These findings underscore the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound’s trifluoromethyl group can influence its metabolic stability and clearance from the body . Studies have shown that this compound can affect metabolic flux and alter metabolite levels, further highlighting its potential impact on cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biological activity, as it determines the sites of action and potential therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Studies have shown that the compound can localize to the nucleus, cytoplasm, and other subcellular structures, where it exerts its effects on cellular function and signaling pathways . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

properties

IUPAC Name |

2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O/c10-9(11,12)7(15)6-4-14-8-5(6)2-1-3-13-8/h1-4H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWZGJOLNEDZEEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC=C2C(=O)C(F)(F)F)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60420740 |

Source

|

| Record name | 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

860651-18-9 |

Source

|

| Record name | 2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

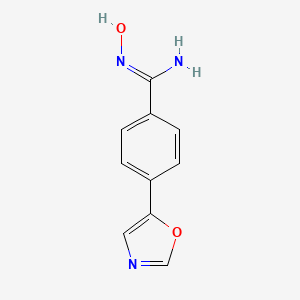

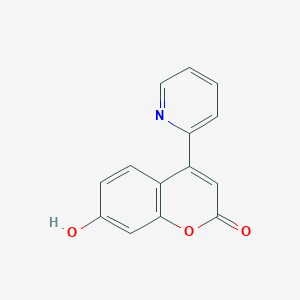

![(2e)-3-(5-Oxo-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-6-yl)acrylic acid](/img/structure/B1310109.png)

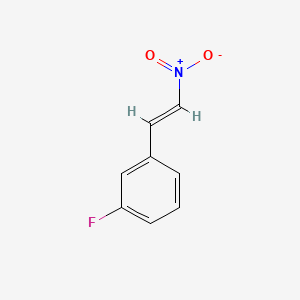

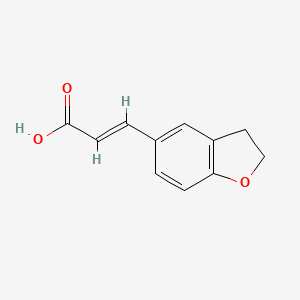

![(2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid](/img/structure/B1310115.png)

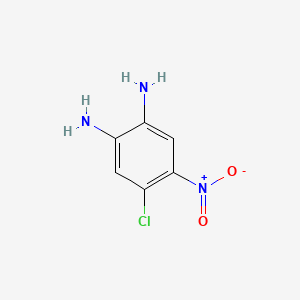

![4-aminopyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B1310132.png)